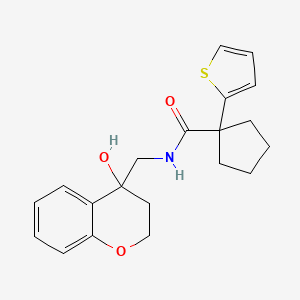

N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Descripción

Propiedades

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-18(19(9-3-4-10-19)17-8-5-13-25-17)21-14-20(23)11-12-24-16-7-2-1-6-15(16)20/h1-2,5-8,13,23H,3-4,9-12,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFDKQFWJDQZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:

Formation of the Chroman Ring: The chroman ring can be synthesized via the cyclization of appropriate phenolic precursors under acidic conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

Formation of the Cyclopentanecarboxamide Moiety: This step involves the reaction of cyclopentanecarboxylic acid with an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow chemistry to enhance reaction efficiency and yield. Key considerations include the availability of starting materials, reaction scalability, and the purification process to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group on the chroman ring can undergo oxidation to form a ketone.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of a chromanone derivative.

Reduction: Formation of an amine derivative.

Substitution: Introduction of various substituents on the thiophene ring.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The chroman ring is known for its antioxidant properties, which can neutralize free radicals and reduce oxidative stress. The thiophene ring may interact with various enzymes or receptors, modulating their activity. The cyclopentanecarboxamide moiety can enhance the compound’s binding affinity to its targets, improving its efficacy.

Comparación Con Compuestos Similares

Structural Analogues of Cyclopentanecarboxamide Derivatives

The cyclopentanecarboxamide scaffold is shared with several pharmacologically active compounds. Key examples include:

N-[4-Chloro-2-(Trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide

- Structure : Cyclopentanecarboxamide with 4-chloro-2-(trifluoromethyl)phenyl and phenyl substituents.

- Molecular Weight : 367.79 g/mol .

N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide

- Structure : Cyclopentanecarboxamide with 4-methoxyphenyl and phenyl groups.

- Molecular Weight : 295.38 g/mol .

Target Compound vs. Cyclopentanecarboxamide Analogs

Key Observations :

- The target compound’s thiophene and chroman groups distinguish it from analogs with purely aromatic substituents. Thiophene’s π-electron richness may enhance interactions with biological targets, as seen in ’s antiproliferative thiophene derivatives .

Thiophene-Containing Bioactive Compounds

highlights thiophene derivatives with potent antiproliferative activity. For example:

- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26): IC₅₀ = 10.25 µM against breast cancer cells, outperforming doxorubicin (IC₅₀ ≈ 30 µM) .

Comparison Insights :

- While the target compound shares the thiophen-2-yl group with Compound 26, its cyclopentanecarboxamide core and chroman substituent may alter mechanism of action. Sulfonamide and thiazole groups in Compound 26 likely enhance hydrogen bonding and π-stacking, respectively.

- The absence of a sulfonamide moiety in the target compound suggests differences in solubility and target specificity.

Actividad Biológica

N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a unique combination of a chroman moiety, a thiophene ring, and a cyclopentanecarboxamide structure, which may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be represented as follows:

Key Features

- Chroman Moiety : Derived from 4-hydroxycoumarin, contributing to stability and reactivity.

- Thiophene Ring : Introduces electronic properties that can influence biological interactions.

- Cyclopentanecarboxamide Group : Enhances the compound's potential as a therapeutic agent.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.

- Receptor Modulation : It is hypothesized that the compound could interact with various receptors, altering their activity and downstream signaling pathways.

- Binding Affinity : Preliminary studies suggest selective binding characteristics to biological targets, enhancing its efficacy as a therapeutic agent.

Pharmacological Studies

Recent research has focused on the pharmacological properties of N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, particularly its anti-inflammatory and anticancer activities.

Case Study 1: Anticancer Activity

A study evaluated the compound's effect on cancer cell lines. Results indicated that it exhibited significant cytotoxicity against various cancer types, with an IC50 value lower than 10 µM in several assays. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties using in vitro models. The compound demonstrated the ability to reduce pro-inflammatory cytokines and inhibit NF-kB signaling pathways, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand its unique properties, N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide was compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)acetamide | Lacks thiophene and cyclopentane groups | Moderate anti-inflammatory effects |

| Ethyl 2-(4-hydroxychroman-4-yl)acetate | Contains chroman core | Limited anticancer activity |

| N-(4-hydroxychroman-4-yl)methylcarbamate | Similar chroman structure | Weak enzyme inhibition |

The presence of both the thiophene ring and cyclopentanecarboxamide group in our compound enhances its reactivity and biological activity compared to these analogs.

Future Directions for Research

Given the promising preliminary findings, further research is warranted to explore:

- In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Detailed investigations into the specific molecular targets affected by the compound.

- Therapeutic Applications : Exploring potential uses in treating various diseases, including cancer and inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.